molecular formula C9H8BrNO2 B6238916 6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid CAS No. 2137715-98-9

6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid

Cat. No. B6238916
CAS RN: 2137715-98-9
M. Wt: 242.1
InChI Key:
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Description

6-Bromo-2,3-dihydro-1H-indole-4-carboxylic acid is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

6-Bromoindole is a starting material in the synthesis of various indole derivatives . It undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products . The investigation of novel methods of synthesis have attracted the attention of the chemical community .


Chemical Reactions Analysis

6-Bromoindole undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products . This suggests that 6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid may also undergo similar reactions.

Future Directions

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid may also have potential for future research and development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid involves the bromination of 2,3-dihydro-1H-indole-4-carboxylic acid followed by dehydrogenation to form the final product.", "Starting Materials": [ "2,3-dihydro-1H-indole-4-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-indole-4-carboxylic acid in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium acetate to the reaction mixture to neutralize the excess acid.", "Step 4: Filter the precipitated product and wash with water.", "Step 5: Dry the product under vacuum.", "Step 6: Dissolve the product in a mixture of acetic acid and hydrogen peroxide.", "Step 7: Heat the solution to 80-90°C for several hours to dehydrogenate the product.", "Step 8: Cool the solution and filter the product.", "Step 9: Wash the product with water and dry under vacuum.", "Step 10: Recrystallize the product from a suitable solvent to obtain pure 6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid." ] }

CAS RN

2137715-98-9

Product Name

6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid

Molecular Formula

C9H8BrNO2

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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